molecular formula C20H17F3N2O3 B2905182 3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide CAS No. 438190-70-6

3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxamide

Cat. No.: B2905182
CAS No.: 438190-70-6
M. Wt: 390.362
InChI Key: RJLCRZNJUFYMQG-UHFFFAOYSA-N
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Description

3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide is a complex organic compound featuring a trifluoromethyl group, a spiro structure, and a carboxamide functional group. The trifluoromethyl group is known for its significant impact on the pharmacological properties of compounds, making this molecule of interest in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of trifluoromethylation reagents and conditions that favor the formation of the spiro linkage .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst choices .

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups .

Scientific Research Applications

3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, particularly in drug discovery and development.

    Industry: Utilized in the development of new materials with unique properties

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-N-(4-(trifluoromethyl)phenyl)-3H-spiro[isobenzofuran-1,4’-piperidine]-1’-carboxamide is unique due to its spiro structure, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

3-oxo-N-[4-(trifluoromethyl)phenyl]spiro[2-benzofuran-1,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O3/c21-20(22,23)13-5-7-14(8-6-13)24-18(27)25-11-9-19(10-12-25)16-4-2-1-3-15(16)17(26)28-19/h1-8H,9-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJLCRZNJUFYMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)C(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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